molecular formula C8H11Cl3N2 B1655022 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride CAS No. 30595-57-4

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride

Cat. No.: B1655022
CAS No.: 30595-57-4
M. Wt: 241.5
InChI Key: DLYGFXCKUDCYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is known for its unique structure, which includes a hydrazine group attached to a dichlorophenethyl moiety.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride typically involves the reaction of 2,4-dichlorophenethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, often with electrophiles, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems, particularly its potential as a biochemical probe.

    Medicine: There is interest in its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

1-(2,4-Dichlorophenethyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

    2,4-Dichlorophenylhydrazine hydrochloride: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

    2,4-Dimethylphenylhydrazine hydrochloride: Contains methyl groups instead of chlorine atoms, resulting in different chemical properties and uses.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(3-4-12-11)8(10)5-7;/h1-2,5,12H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYGFXCKUDCYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669506
Record name [2-(2,4-Dichlorophenyl)ethyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30595-57-4
Record name [2-(2,4-Dichlorophenyl)ethyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dichlorophenethyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenethyl)hydrazine hydrochloride
Reactant of Route 3
1-(2,4-Dichlorophenethyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenethyl)hydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenethyl)hydrazine hydrochloride
Reactant of Route 6
1-(2,4-Dichlorophenethyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.